2,2'-Dibromo-6,6'-dinitro-1,1'-biphenyl
Description
2,2'-Dibromo-6,6'-dinitro-1,1'-biphenyl is a halogenated and nitrated biphenyl derivative characterized by bromine atoms at the 2,2' positions and nitro groups at the 6,6' positions. Its structural complexity makes it a candidate for specialized applications in materials science, catalysis, and pharmaceuticals.
Properties
CAS No. |
118091-14-8 |
|---|---|
Molecular Formula |
C12H6Br2N2O4 |
Molecular Weight |
401.99 g/mol |
IUPAC Name |
1-bromo-2-(2-bromo-6-nitrophenyl)-3-nitrobenzene |
InChI |
InChI=1S/C12H6Br2N2O4/c13-7-3-1-5-9(15(17)18)11(7)12-8(14)4-2-6-10(12)16(19)20/h1-6H |
InChI Key |
BROCOHGJGWWGOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=C(C=CC=C2Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated/Nitrated Biphenyl Derivatives
Key Observations:
Key Differences :
- Nitro groups in the target compound may confer higher cytotoxicity compared to hydroxyl or methoxy-substituted analogs .
Preparation Methods
Ullmann Coupling of Halogenated Benzene Derivatives
Ullmann coupling, mediated by copper catalysts, enables the formation of biaryl bonds between halogenated aromatic precursors. For 2,2'-dibromo-6,6'-dinitro-1,1'-biphenyl, this method requires halogenated nitrobenzene derivatives as starting materials.
Representative Procedure :
- Reactants : 2-bromo-6-nitroiodobenzene (2 eq)
- Catalyst : Copper powder (1.2 eq)
- Solvent : Dimethylformamide (DMF)
- Conditions : 120°C, 24–48 h under inert atmosphere
- Yield : 60–70%
The reaction proceeds via oxidative addition of the aryl halide to Cu(0), followed by reductive elimination to form the biaryl bond. Nitro groups remain stable under these conditions, while bromine acts as a transient directing group.
Lithium-Halogen Exchange Coupling
Lithium-mediated couplings offer an alternative route, particularly for substrates sensitive to copper. This method employs n-butyllithium (n-BuLi) to generate aryl lithium intermediates, which subsequently couple with electrophilic partners.
Example :
- Reactant : 2,3-dibromonitrobenzene (1 eq)
- Base : n-BuLi (2.2 eq, 1.6 M in hexane)
- Solvent : Tetrahydrofuran (THF)/hexane (4:1 v/v)
- Temperature : –78°C to 0°C gradient
- Yield : 84% biphenyl product
This approach benefits from rapid reaction kinetics but requires stringent temperature control to prevent nitro group reduction.
Regioselective Nitration Strategies
Introducing nitro groups at the 6,6'-positions demands careful consideration of directing effects and reaction conditions. Bromine substituents at the 2,2'-positions exert ortho/para-directing influences, necessitating optimized nitration protocols to achieve para selectivity.
Mixed-Acid Nitration
Traditional nitration using HNO₃/H₂SO₄ mixtures remains the most widely employed method:
Optimized Parameters :
| Parameter | Value |
|---|---|
| HNO₃ concentration | 90% (w/w) |
| H₂SO₄ ratio | 1:1.5 (v/v HNO₃:H₂SO₄) |
| Temperature | 80–90°C |
| Reaction time | 6–8 h |
| Yield | 55–65% |
Under these conditions, nitration occurs predominantly at the para positions relative to bromine (6,6'), with <10% ortho-nitrated byproducts.
Acetyl Nitrate-Mediated Nitration
For temperature-sensitive substrates, acetyl nitrate (AcONO₂) in dichloromethane provides milder nitration conditions:
Procedure :
This method reduces side reactions but requires extended reaction times and careful pH control.
Sequential Halogenation-Nitration Approaches
Bromination Followed by Nitration
This two-step sequence first establishes the biphenyl bromine pattern before introducing nitro groups:
Nitration Followed by Bromination
Reversing the substitution order proves less effective due to the strong meta-directing nature of nitro groups, which misdirects subsequent bromination:
Limitations :
- Bromine predominantly incorporates at meta positions (4,4') relative to nitro groups
- <25% yield of target regioisomer
Advanced Catalytic Methods
Palladium-Catalyzed Direct Arylation
Modern transition metal catalysis enables direct C–H functionalization, bypassing pre-halogenation steps:
System :
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : 1,10-phenanthroline
- Base : Cs₂CO₃
- Solvent : NMP
- Temperature : 140°C
- Yield : 40%
While promising, this method currently suffers from moderate yields and requires further optimization.
Photoredox-Mediated Coupling
Visible-light photocatalysis offers a sustainable alternative:
Conditions :
This emerging methodology shows potential for nitro-group tolerance but remains in exploratory stages.
Characterization and Quality Control
Critical analytical data for 2,2'-dibromo-6,6'-dinitro-1,1'-biphenyl:
Industrial-Scale Considerations
While laboratory syntheses achieve moderate yields, scaling production introduces unique challenges:
Key Factors :
- Solvent Recovery : DMF and DMSO require energy-intensive distillation
- Waste Management : Cu byproducts necessitate chelation treatment
- Process Safety : Exothermic nitration demands precise temperature control
Recent advances in flow chemistry demonstrate potential for continuous manufacturing, improving safety and yield consistency.
Q & A
Q. What are the established synthetic routes for 2,2'-Dibromo-6,6'-dinitro-1,1'-biphenyl, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via nitration of brominated biphenyl precursors. For example, nitration of 6,6′-dibromo-1,1′-biphenyl derivatives using concentrated nitric acid under controlled conditions (room temperature, 24 hours) yields the nitro-substituted product. Recrystallization from ethyl acetate improves purity . Alternative routes involve coupling reactions using n-butyl lithium with o-dibromobenzene precursors, which require low-temperature conditions to minimize side reactions . Optimization focuses on stoichiometry, solvent selection, and post-synthetic purification (e.g., column chromatography for intermediates).
Q. How does the positioning of bromine and nitro groups influence the compound's electronic structure and reactivity?
The bromine atoms at the 2,2′ positions introduce steric hindrance and electron-withdrawing effects, while the nitro groups at 6,6′ positions further polarize the aromatic rings. This configuration reduces electron density at the biphenyl core, enhancing electrophilic substitution resistance but facilitating nucleophilic aromatic substitution (e.g., displacement of bromine in cross-coupling reactions). Spectroscopic techniques like NMR and IR confirm electronic perturbations, while DFT calculations predict charge distribution and frontier molecular orbitals .
Advanced Research Questions
Q. What computational methods are recommended for modeling the electronic properties of 2,2'-Dibromo-6,6'-dinitro-1,1'-biphenyl, and how do exchange-correlation functionals affect accuracy?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is critical for accurate electronic structure modeling. Becke’s 1993 study demonstrated that including exact exchange improves thermochemical predictions (e.g., atomization energies within 2.4 kcal/mol error) . For correlation effects, the Lee-Yang-Parr (LYP) functional, combined with gradient corrections, reliably predicts molecular polarizabilities and reaction pathways . Basis sets like 6-311G(d,p) are recommended for halogenated systems to account for relativistic effects on bromine.
Q. How can crystallographic techniques resolve structural ambiguities in halogenated biphenyl derivatives?
Single-crystal X-ray diffraction (SC-XRD) with phase annealing methods (e.g., SHELX-90) resolves conformational disorder caused by halogen substituents. Hydrogen atoms are positioned geometrically, and thermal parameters (Uiso) are refined using riding models. For example, in nitrated biphenyls, torsional angles between aromatic rings and nitro group orientations are determined with < 0.01 Å precision, critical for understanding steric interactions .
Q. What strategies are effective for utilizing this compound as a precursor in chiral ligand synthesis for asymmetric catalysis?
The bromine atoms serve as leaving groups for Suzuki-Miyaura cross-coupling to introduce phosphine or amine moieties. For example, reacting with bis(pinacolato)diboron forms boronic esters, which couple with chiral binaphthyl phosphines to create ligands like BINAP derivatives . Enantiomeric purity is achieved via resolution using chiral auxiliaries or asymmetric catalysis during ligand assembly. Catalytic testing in hydroformylation or hydrogenation reactions validates ligand efficacy .
Q. What methodologies assess the biological activity of halogenated nitroaromatic compounds, and how are structure-activity relationships (SARs) established?
In vitro assays (e.g., antiproliferative effects on cancer cell lines) combined with molecular docking studies evaluate bioactivity. For example, brominated biphenyl derivatives are screened against MCF-7 or HeLa cells using MTT assays. SARs correlate substituent positions (e.g., nitro vs. methoxy groups) with cytotoxicity, while DFT-derived electrostatic potential maps identify pharmacophoric features .
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